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molecular formula C9H10N2O2S B1585345 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate CAS No. 57626-37-6

Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate

Cat. No. B1585345
M. Wt: 210.26 g/mol
InChI Key: NSUFDDBQLKSSIN-UHFFFAOYSA-N
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Patent
US08318928B2

Procedure details

A mixture of 2-aminothiazole (5.0 g. 49.931 mmol) and ethyl 2-chloroacetoacetate (11.5 g, 69.965 mmol) in absolute ethanol (50 mL) was refluxed for 24 h under stirring. The solvent was evaporated under vacuum and the residue was triturated with water (150 mL). The resulting solid was filtered, and dried to give crude product which was further purified by column chromatography to give 3.15 g of the product as an off-white solid; 1H NMR (300 MHz, CDCl3) δ 1.41 (t, J=6.9 Hz, 3H), 2.61 (s, 3H), 4.38 (q, J=6.6 Hz, 2H), 7.41 (d, J=4.2 Hz, 1H), 8.05 (d, J=4.5 Hz, 1H); ESI-MS (m/z) 211.30 (MH)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[S:3][CH:4]=[CH:5][N:6]=1.Cl[CH:8]([C:14]([CH3:16])=O)[C:9]([O:11][CH2:12][CH3:13])=[O:10]>C(O)C>[CH3:16][C:14]1[N:1]=[C:2]2[N:6]([C:8]=1[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:5]=[CH:4][S:3]2

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1SC=CN1
Name
Quantity
11.5 g
Type
reactant
Smiles
ClC(C(=O)OCC)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under vacuum
CUSTOM
Type
CUSTOM
Details
the residue was triturated with water (150 mL)
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was further purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
CC=1N=C2SC=CN2C1C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.15 g
YIELD: CALCULATEDPERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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